molecular formula C16H28N2O5Si B1584747 3'-O-(t-butyldimethylsilyl)thymidine CAS No. 40733-27-5

3'-O-(t-butyldimethylsilyl)thymidine

Cat. No. B1584747
CAS RN: 40733-27-5
M. Wt: 356.49 g/mol
InChI Key: QAPSNMNOIOSXSQ-YNEHKIRRSA-N
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Description

3’-O-(t-butyldimethylsilyl)thymidine is a highly significant compound within the biomedicine sector due to its extensive usage across diverse applications . This compound serves as a precursor in the synthesis of potent antiviral medications exemplified by AZT, renowned for its efficacy in the treatment of HIV/AIDS . It is chemically stable and has been shown to be a potential biomarker for the diagnosis of fetal bovine spongiform encephalopathy (BSE) .


Synthesis Analysis

The synthesis of 3’-O-(t-butyldimethylsilyl)thymidine involves reactions of O-t-butyldimethylsilyl-protected thymidine with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), leading to activation of the C4 amide carbonyl by formation of putative O4-(benzotriazol-1-yl) derivatives .


Molecular Structure Analysis

The molecular formula of 3’-O-(t-butyldimethylsilyl)thymidine is C16H28N2O5Si . The average mass is 356.489 Da and the monoisotopic mass is 356.176758 Da .


Chemical Reactions Analysis

The chemical reactions involving 3’-O-(t-butyldimethylsilyl)thymidine are primarily associated with its role as a precursor in the synthesis of antiviral medications . It undergoes reactions with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) leading to activation of the C4 amide carbonyl .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-O-(t-butyldimethylsilyl)thymidine include a molecular weight of 356.49 g/mol . It has a predicted density of 1.17±0.1 g/cm3 .

Scientific Research Applications

Antiviral Drug Synthesis

3’-O-(t-butyldimethylsilyl)thymidine serves as a precursor in the synthesis of antiviral drugs, notably AZT (Zidovudine), which is used in the treatment of HIV/AIDS. Its role in drug development is crucial due to its stability and reactivity, allowing for the creation of effective medication formulations .

Biomarker for Disease Diagnosis

This compound has shown potential as a biomarker for diagnosing diseases such as fetal bovine spongiform encephalopathy (BSE). Its ability to bind to basic proteins in cell nuclei and inhibit protein synthesis makes it valuable for medical diagnostics .

3. Nucleoside Analogs and Nucleotide Derivatives Development It is utilized in creating nucleoside analogs and nucleotide derivatives, aiding in DNA function investigation and understanding various diseases, including cancer, viral infections, and genetic disorders .

4. Synthesis of Nucleic Acid Analogs and Oligonucleotides The compound is commonly employed in synthesizing nucleic acid analogs and oligonucleotides for research purposes. The t-butyldimethylsilyl group protects the thymidine molecule during chemical reactions, making it a valuable tool in molecular biology research .

Mechanism of Action

As a nucleoside analog, 3’-O-(t-butyldimethylsilyl)thymidine binds to basic proteins in the cell nucleus and has been shown to inhibit protein synthesis in tubule cells of the kidney and skin cancer cells .

properties

IUPAC Name

1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-14(10)20)13-7-11(12(9-19)22-13)23-24(5,6)16(2,3)4/h8,11-13,19H,7,9H2,1-6H3,(H,17,20,21)/t11-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPSNMNOIOSXSQ-YNEHKIRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332379
Record name 3'-O-(t-butyldimethylsilyl)thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-O-(t-butyldimethylsilyl)thymidine

CAS RN

40733-27-5
Record name 3'-O-(t-butyldimethylsilyl)thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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